

Dodecanenitrile CAS number 2437-25-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dodecanenitrile*

Cat. No.: *B1212230*

[Get Quote](#)

An In-depth Technical Guide to **Dodecanenitrile** (CAS No. 2437-25-4)

Abstract

This technical guide provides a comprehensive overview of **Dodecanenitrile** (CAS No. 2437-25-4), also known as Lauronitrile. It is a linear aliphatic nitrile with a 12-carbon chain, presenting as a colorless to pale yellow liquid.^[1] This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and key chemical reactions. Emphasis is placed on its applications as a versatile chemical intermediate in the production of pharmaceuticals and agrochemicals, and its use in the fragrance industry.^{[1][2]} For researchers and drug development professionals, this guide includes detailed experimental protocols for synthesis and analysis, discusses the role of the nitrile functional group as a pharmacophore, and illustrates key processes and reaction mechanisms with diagrams.

Introduction

Dodecanenitrile, with the chemical formula $C_{12}H_{23}N$, is a long-chain fatty nitrile.^{[1][2]} It is widely recognized by synonyms such as Lauronitrile, Undecyl cyanide, 1-Cyanoundecane, and Lauric acid nitrile.^{[3][4][5][6]} Its utility stems from the reactivity of the terminal nitrile group, which serves as a precursor for synthesizing fatty amines, amides, and other specialty chemicals.^[2] In the context of drug development, the nitrile moiety is a significant functional group found in over 60 approved small-molecule drugs, where it can enhance binding affinity, improve pharmacokinetic profiles, or act as a covalent warhead for targeted inhibition.^{[7][8]} This guide consolidates technical data to support its application in research and industrial settings.

Physicochemical and Spectroscopic Properties

Dodecanenitrile is insoluble in water but soluble in organic solvents like ethanol and ether.[\[1\]](#) [\[9\]](#)[\[10\]](#) It is characterized as a clear liquid with an odor profile described as citrus, fatty, waxy, and green.[\[2\]](#)[\[11\]](#)

Table 1: Physicochemical Properties of **Dodecanenitrile**

Property	Value	Source(s)
CAS Number	2437-25-4	[1] [3] [4] [12]
Molecular Formula	$C_{12}H_{23}N$	[1] [4] [5] [12]
Molecular Weight	181.32 g/mol	[1] [3] [11] [12]
Appearance	Colorless to pale yellow clear liquid	[1] [2] [9] [13]
Melting Point	4 °C	[9] [10]
Boiling Point	198 °C @ 100 mmHg; ~252 °C @ 760 mmHg	[9] [10] [12] [13]
Density	0.827 g/mL at 25 °C	[9] [10] [12] [13]
Refractive Index (n^{20}/D)	1.436	[9] [12] [13]
Flash Point	>110 °C (>230 °F); 113 °C (closed cup)	[9] [10] [12]
Vapor Pressure	13.332 hPa @ 140.47 °C	[9] [10]

| LogP (Octanol/Water) | 4.7 |[\[3\]](#)[\[11\]](#) |

Table 2: Solubility Data

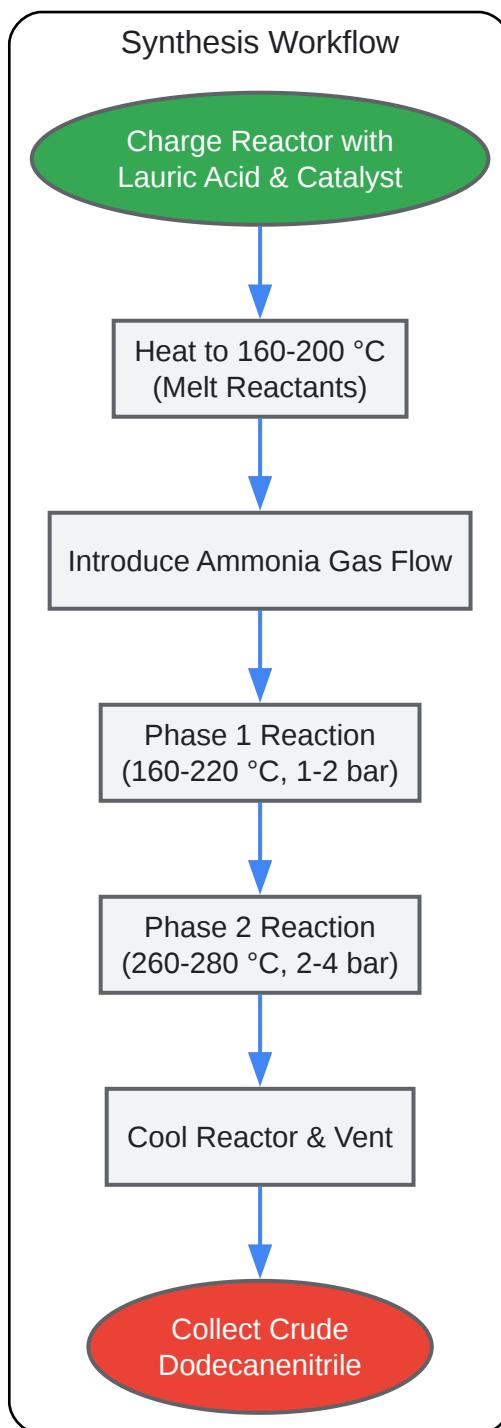
Solvent	Solubility @ 25°C (g/L)	Source(s)
Water	0.04 (Insoluble)	[11]
Ethanol	2196.09	[11]
Methanol	1861.97	[11]

| Isopropanol | 2319.28 |[\[11\]](#) |

Table 3: Spectroscopic Data Summary

Technique	Description of Expected Signals	Source(s)
IR Spectroscopy	<p>A characteristic sharp peak for the C≡N (nitrile) stretch is expected around 2240-2260 cm^{-1}. C-H stretching peaks from the alkyl chain will appear just below 3000 cm^{-1}.</p>	[3]
¹ H NMR Spectroscopy	<p>A triplet corresponding to the terminal methyl (CH_3) group at ~0.88 ppm. A complex multiplet for the internal methylene (CH_2) groups between ~1.2-1.7 ppm. A triplet for the methylene group adjacent to the nitrile ($-\text{CH}_2\text{CN}$) shifted downfield to ~2.3 ppm.</p>	[2][3]
¹³ C NMR Spectroscopy	<p>The nitrile carbon (C≡N) signal is expected to appear significantly downfield around 119-121 ppm. Multiple signals for the alkyl chain carbons are expected between ~14-32 ppm.</p>	[3][14]

| Mass Spectrometry (EI) | The molecular ion peak (M^+) would be observed at m/z 181. Subsequent fragmentation would involve the loss of alkyl fragments. | [3][4] |


Synthesis and Manufacturing

Dodecanenitrile can be synthesized through several established routes. Industrially, a common method involves the high-temperature, catalytic reaction of lauric acid with ammonia. [15] Classic laboratory syntheses include the nucleophilic substitution of an undecyl halide with a cyanide salt or the dehydration of dodecanamide.[2][9]

Experimental Protocol 3.1: Synthesis from Lauric Acid via Catalytic Ammoniation

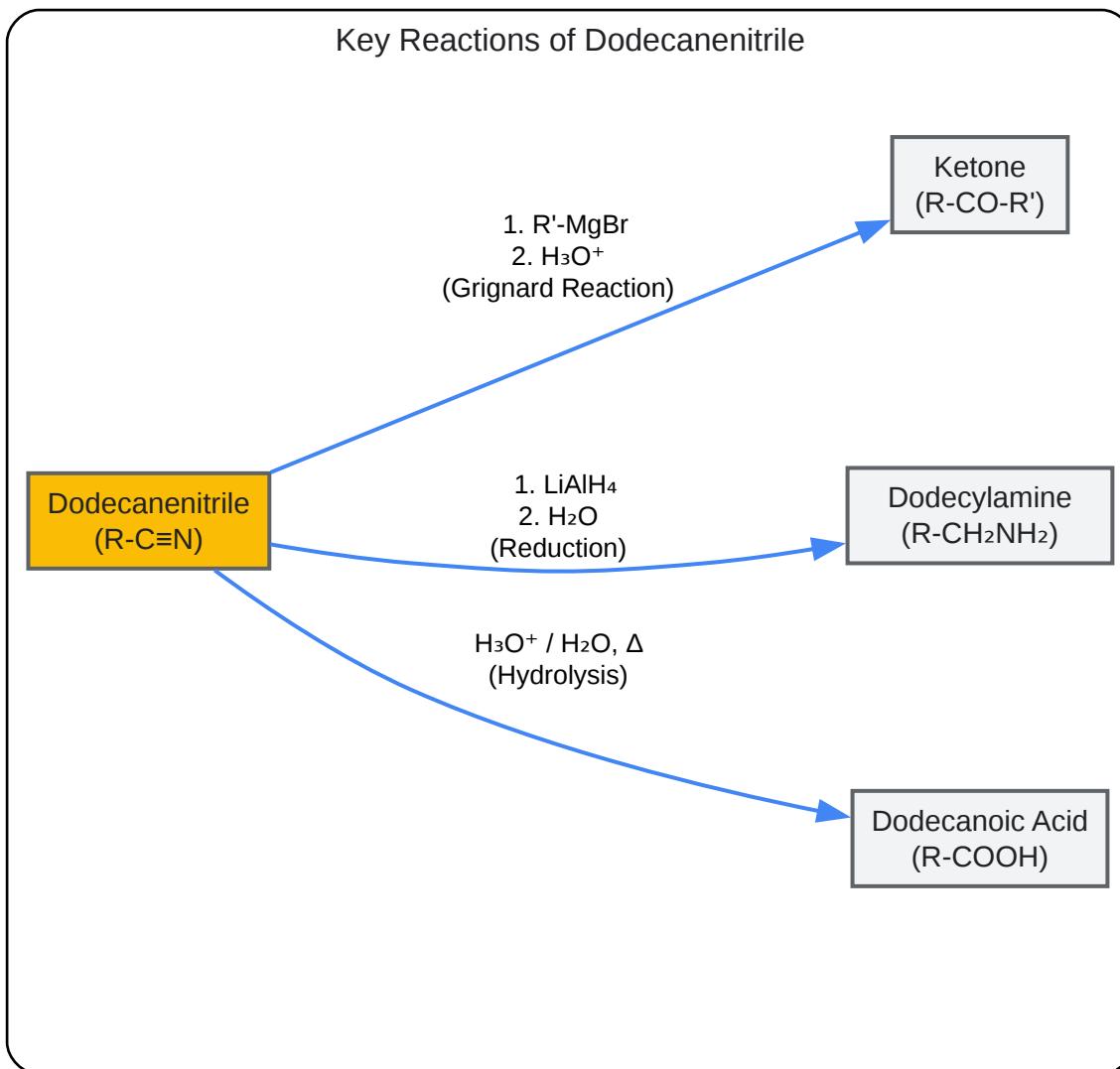
This protocol is adapted from a patented industrial process for the one-step synthesis of high-purity **dodecanenitrile**.[\[15\]](#)

- Materials: Lauric acid, metal salt catalyst (e.g., containing zinc and molybdenum), ammonia gas, nitrogen gas.[\[15\]](#)
- Equipment: High-pressure ammoniation reactor with heating, stirring, and gas inlet/outlet capabilities.
- Procedure:
 - Charge the ammoniation reactor with lauric acid and 0.1-1.0% by mass of the catalyst.[\[15\]](#)
 - Seal the reactor and purge with nitrogen gas.
 - Heat the mixture to 160-200 °C to melt the lauric acid.[\[15\]](#)
 - Introduce a continuous flow of ammonia gas (e.g., 20-100 L/min).[\[15\]](#)
 - Gradually increase the temperature and pressure according to a time-programmed schedule. An example schedule involves an initial phase at 160-220 °C and 1-2 kg/cm² for 1-2 hours, followed by a second phase at 260-280 °C and 2-4 kg/cm² for 2-4 hours.[\[15\]](#)
 - During the reaction, water is formed as a byproduct and removed.
 - After 3-6 hours of total reaction time, cool the reactor, vent the pressure, and collect the crude **dodecanenitrile** product.[\[15\]](#)
 - The product can be purified by distillation.

[Click to download full resolution via product page](#)

Workflow for **Dodecanenitrile** Synthesis from Lauric Acid.

Experimental Protocol 3.2: Synthesis from 1-Bromoundecane via Nucleophilic Substitution

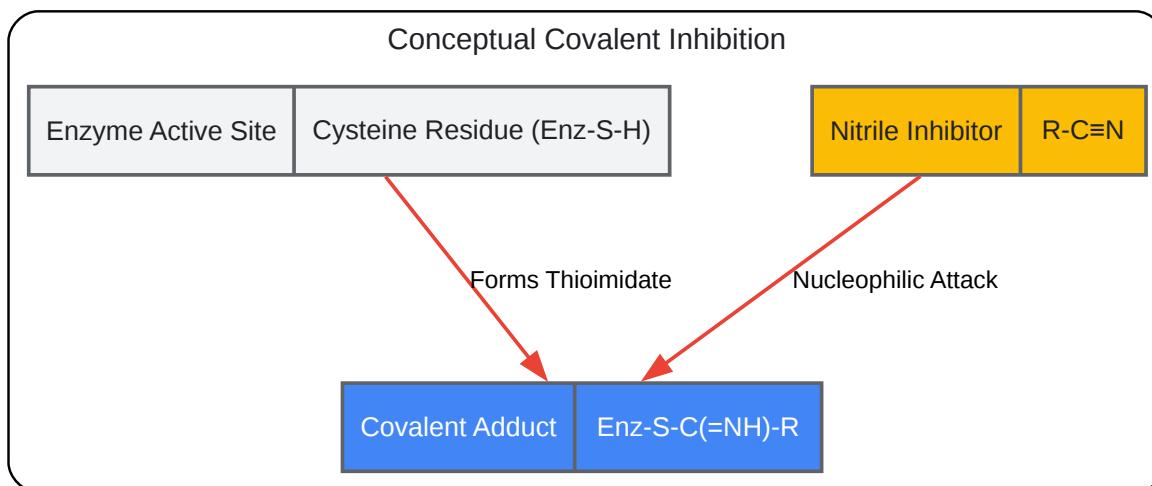

This is a standard laboratory procedure for nitrile synthesis.

- Materials: 1-Bromoundecane, sodium cyanide (NaCN), dimethyl sulfoxide (DMSO).
- Equipment: Round-bottom flask, magnetic stirrer, heating mantle, condenser, separation funnel.
- Procedure:
 - In a round-bottom flask, dissolve sodium cyanide in DMSO. Caution: Cyanides are highly toxic.
 - Add 1-bromoundecane to the solution.
 - Heat the reaction mixture with stirring to approximately 80-100 °C for several hours until TLC or GC analysis indicates the consumption of the starting material.
 - Cool the mixture to room temperature and pour it into a large volume of water.
 - Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
 - Remove the solvent under reduced pressure to yield crude **dodecanenitrile**.
 - Purify the product by vacuum distillation.

Chemical Reactivity and Applications

The nitrile group is a versatile functional group that can be converted into other important moieties, making **dodecanenitrile** a valuable intermediate.^{[2][16]} Key transformations include hydrolysis to dodecanoic acid, reduction to dodecylamine, and reaction with Grignard reagents.

to form ketones.[16] Its primary applications are as an intermediate for surfactants and corrosion inhibitors and as a fragrance component in consumer products.[1][2][10]


[Click to download full resolution via product page](#)

Key Chemical Transformations of the Nitrile Group.

Relevance in Drug Development

While **dodecanenitrile** itself is not a pharmaceutical, the nitrile functional group is critical in drug design.[8] It can serve as a bioisostere for other functional groups, participate in hydrogen bonding, and fine-tune the electronic properties of a molecule.[17] Notably, α,β -unsaturated nitriles or nitriles in specific electronic environments can act as "warheads" for covalent

inhibitors.[7][8] They function as electrophiles that can be attacked by nucleophilic residues, such as the thiol group of cysteine, in an enzyme's active site, leading to irreversible inhibition. This strategy has been successfully employed in drugs targeting proteases.[17]

[Click to download full resolution via product page](#)

Conceptual Mechanism of Covalent Inhibition by a Nitrile.

Analytical Methods

Gas chromatography is a primary method for assessing the purity of **dodecanenitrile** and monitoring reaction progress.

Experimental Protocol 5.1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This general protocol is based on parameters reported in the NIST Chemistry WebBook.[4][6]

- Equipment: Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Sample Preparation: Dilute a small amount of **dodecanenitrile** in a suitable volatile solvent (e.g., dichloromethane or hexane).
- GC Conditions:

- Column: Capillary column, such as a DB-5 (or equivalent non-polar phase), 30 m length, 0.25-0.26 mm internal diameter, 0.25 µm film thickness.[4][6]
- Carrier Gas: Helium (He).[4][6]
- Injection: Split/splitless injector at ~250 °C.
- Oven Program: Initial temperature of 50 °C held for 4 minutes, then ramp at 6 °C/min to 300 °C, and hold for 20 minutes.[4][6]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Identify the **dodecanenitrile** peak by its retention time and characteristic mass spectrum. Purity is determined by the relative peak area percentage.

Safety and Handling

Dodecanenitrile poses moderate health and environmental hazards. It is crucial to handle this chemical with appropriate safety precautions.

Table 4: GHS Hazard and Safety Information

Category	Code	Statement	Source(s)
Hazard Pictograms	GHS07, GHS09	Warning, Environmental Hazard	[3][12]
Signal Word	Warning		[3][12]
Hazard Statements	H315	Causes skin irritation.	[3][12]
	H410	Very toxic to aquatic life with long lasting effects.	[3][12]
	H302/H312/H332	Harmful if swallowed, in contact with skin, or if inhaled.	[18]
Precautionary Statements	P264	Wash skin thoroughly after handling.	[3]
	P273	Avoid release to the environment.	[3][12]
	P280	Wear protective gloves/protective clothing/eye protection.	[3][12][18]
	P302 + P352	IF ON SKIN: Wash with plenty of water.	[3]

|| P501 | Dispose of contents/container to an approved waste disposal plant. [3] |

- Toxicity: The oral LD50 in rats is reported as 500 mg/kg.[19] It is considered moderately toxic by ingestion.[2] Upon metabolic hydrolysis, it can potentially release hydrogen cyanide.[2]
- Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing.[18] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][18]

- Storage: Store in a cool, dry, well-ventilated place away from direct sunlight.[2] Keep the container tightly closed.[2][9] Store below +30°C.[9][13]
- Disposal: Dispose of in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, prevent release into the environment.[3]

Conclusion

Dodecanenitrile (CAS 2437-25-4) is a significant chemical compound with well-defined properties and broad utility. For chemists and material scientists, it serves as a key intermediate for producing a range of oleochemicals. For researchers in pharmacology and drug development, the chemistry of its nitrile functional group provides a basis for understanding the mechanisms of various therapeutic agents. Proper adherence to established synthesis protocols and safety guidelines is essential for its effective and safe application in both laboratory and industrial contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2437-25-4: Dodecanenitrile | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. Dodecanenitrile | C12H23N | CID 17092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dodecanenitrile [webbook.nist.gov]
- 5. Dodecanenitrile [webbook.nist.gov]
- 6. Dodecanenitrile [webbook.nist.gov]
- 7. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dodecanenitrile CAS#: 2437-25-4 [m.chemicalbook.com]

- 10. [chembk.com](#) [chembk.com]
- 11. [scent.vn](#) [scent.vn]
- 12. Laurinsäurenitril 99% | Sigma-Aldrich [[sigmaaldrich.com](#)]
- 13. Dodecanenitrile | 2437-25-4 [[chemicalbook.com](#)]
- 14. Dodecanenitrile(2437-25-4) 13C NMR spectrum [[chemicalbook.com](#)]
- 15. CN107382772B - Process for synthesizing high-purity dodecanitrile by pressure catalysis - Google Patents [[patents.google.com](#)]
- 16. [chem.libretexts.org](#) [chem.libretexts.org]
- 17. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 18. [angenechemical.com](#) [angenechemical.com]
- 19. dodecane nitrile, 2437-25-4 [[thegoodsentscompany.com](#)]
- To cite this document: BenchChem. [Dodecanenitrile CAS number 2437-25-4]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1212230#dodecanenitrile-cas-number-2437-25-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com